

The Impact of Citalopram on Alcohol

**Consumption: A Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Citalopram alcohol |           |  |  |  |
| Cat. No.:            | B1262894           | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing research on the impact of citalopram, a selective serotonin reuptake inhibitor (SSRI), on alcohol consumption patterns. The evidence from preclinical and clinical studies is often conflicting, suggesting a complex interaction that may be dependent on individual patient characteristics, including baseline drinking levels and genetic factors. This document synthesizes quantitative data, details key experimental protocols, and visualizes the underlying neurobiological pathways to offer a deeper understanding for research and development professionals.

# **Executive Summary**

Citalopram's primary mechanism of action is the potentiation of serotonergic activity by blocking the reuptake of serotonin (5-HT) in the synaptic cleft.[1] The serotonergic system is deeply implicated in the neurobiology of alcohol use disorder (AUD), modulating reward, preference, and craving.[1] Consequently, citalopram has been investigated as a potential pharmacotherapy for AUD. However, clinical trials have yielded mixed results. Some early, short-term studies suggested that citalopram could reduce alcohol consumption and craving in certain populations of heavy drinkers.[2] Conversely, larger, more recent randomized controlled trials have not only failed to show efficacy but have, in some cases, indicated poorer drinking outcomes compared to placebo.[3][4] Preclinical studies in animal models also show mixed results, with acute administration sometimes reducing alcohol intake, followed by the development of tolerance.[5] The effect of citalopram appears to be influenced by the baseline



level of alcohol consumption, with some evidence suggesting efficacy only in a subset of heavy drinkers with lower initial intake.[6] Mechanistically, the effects are thought to be mediated through complex interactions between the serotonin, dopamine, and GABA neurotransmitter systems.[1][7]

## **Quantitative Data from Clinical & Preclinical Studies**

The following tables summarize the quantitative findings from key studies investigating the effects of citalogram on alcohol consumption.

# Table 1: Human Clinical Trials on Citalopram for Alcohol Consumption



| Study<br>(Year)             | Participants                                               | Citalopram<br>Dose | Duration               | Key<br>Quantitative<br>Findings                                                                                                                                                                                  | Outcome               |
|-----------------------------|------------------------------------------------------------|--------------------|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|
| Naranjo et al.<br>(1992)[2] | 16 non-<br>depressed,<br>alcohol-<br>dependent<br>drinkers | 40 mg/day          | 1 week<br>(crossover)  | Daily Drinks: Decreased from 5.7 (±0.8) on placebo to 4.6 (±0.6) on citalopram (p=0.01), a 17.5% reduction.[2] Abstinent Days: Increased from 15.5% (±3.7) on placebo to 27.7% (±5.7) on citalopram (p<0.01).[2] | Positive              |
| Balldin et al. (1994)[6]    | 30 male<br>heavy<br>drinkers<br>(mean 111<br>g/day)        | 40 mg/day          | 5 weeks<br>(crossover) | Overall: No significant difference from placebo. [6] Subgroup (Baseline <107 g/day ): Citalopram was significantly superior to placebo in reducing daily alcohol intake                                          | Mixed/Conditi<br>onal |



(p<0.01).[6] Subgroup (Baseline >107 g/day ): No difference from placebo. [6] 265 patients Charney et 20-40 mg/day Heavy 12 weeks Negative al. (2015)[3] with alcohol Drinking [4] abuse or Days (during dependence trial): Higher in the citalopram group vs. placebo (t(263) =2.689, p=0.007).[3] Drinks per Drinking Day (last 30 days): Higher in the citalopram group vs. placebo (t(263) =2.179, p=0.03).[3] % Decrease in Consumption Frequency: Smaller in the citalopram group vs. placebo (t(263) =



|                               |                                         |                           |     | 2.414,<br>p=0.016).[3]                                                                              |                       |
|-------------------------------|-----------------------------------------|---------------------------|-----|-----------------------------------------------------------------------------------------------------|-----------------------|
| Zorick et al.<br>(2019)[8][9] | 10 alcohol-<br>dependent<br>individuals | 40 mg (single<br>IV dose) | N/A | Cue-Induced Craving: Significantly decreased by citalopram compared to saline placebo (p=0.003).[9] | Positive<br>(Craving) |

**Table 2: Preclinical Studies in Animal Models** 



| Study (Year)                    | Animal Model                                                                | Citalopram<br>Dose             | Key<br>Quantitative<br>Findings                                                                                                                                                                                                                                                | Outcome              |
|---------------------------------|-----------------------------------------------------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Panocka et al.<br>(1998)[5]     | Male Sprague-<br>Dawley rats with<br>induced<br>psychological<br>dependence | 10 mg/kg/day &<br>40 mg/kg/day | 10 mg/kg: No effect.[5] 40 mg/kg (Acute): Decreased ethanol intake on the first day of treatment.[5] 40 mg/kg (Chronic): Tolerance developed; no effect by the last day of a 3-week treatment period. Intake was higher than pretreatment the week after stopping the drug.[5] | Mixed<br>(Tolerance) |
| Overstreet et al.<br>(1999)[10] | Alcohol-<br>preferring cAA<br>rats                                          | 3-30 mg/kg<br>(acute IP)       | Minimal Effective Dose (MED): 10 mg/kg was the MED to reduce ethanol intake. [10] At this dose, food and ethanol intake were equally affected. [10]                                                                                                                            | Positive (Acute)     |

# **Experimental Protocols**



# Protocol: Randomized, Double-Blind, Placebo-Controlled Trial (Oral Dosing)

This protocol is a synthesis based on the methodologies of Charney et al. (2015) and Balldin et al. (1994).[3][6]

- Participant Recruitment: Subjects are recruited based on meeting DSM-IV criteria for alcohol abuse or dependence.[3] Exclusion criteria typically include other major psychiatric disorders (unless co-morbidity is a study parameter), other substance use disorders, and use of other psychotropic medications.[11]
- Baseline Assessment: A baseline period (e.g., 1-2 weeks) is established where participants
  record their daily alcohol consumption, often using a timeline follow-back method.[6] Clinical
  assessments such as the Addiction Severity Index (ASI) and Hamilton Depression Rating
  Scale (HAM-D) are administered.
- Randomization and Blinding: Participants are randomly assigned to receive either citalopram or an identical-looking placebo. The study is conducted in a double-blind fashion, where neither the participants nor the clinical staff are aware of the treatment allocation.[3][6]
- Medication Dosing: Citalopram is often initiated at a lower dose (e.g., 20 mg/day) for the first week to improve tolerability, then increased to the target dose (e.g., 40 mg/day) for the remainder of the trial (e.g., 11 weeks).[3][4]
- Concomitant Treatment: All participants typically receive a standardized psychosocial intervention, such as weekly individual and group psychotherapy, to control for non-pharmacological treatment effects.[3][4]
- Outcome Measures: The primary outcomes are changes in drinking patterns, measured by:
  - Percentage of heavy drinking days.
  - Drinks per drinking day.
  - Percentage of days abstinent. These are assessed regularly throughout the trial and at a final follow-up interview (e.g., at 12 weeks).[3]



• Statistical Analysis: Data are analyzed using appropriate statistical methods, such as t-tests or linear regression models, to compare the outcomes between the citalogram and placebo groups.[3] Corrections for multiple comparisons may be applied.[3]

# Protocol: PET Imaging of Dopamine Receptor Availability (Intravenous Dosing)

This protocol is based on the methodology described by Zorick et al. (2019) and associated clinical trial documentation.[8][12][13]

- Participant Recruitment: Alcohol-dependent (AD) individuals and matched healthy controls (HC) are recruited. Participants undergo screening to ensure they are physically healthy and free of other psychoactive medications.[12]
- Study Design: The study employs a double-blind, placebo-controlled, within-subjects crossover design. Each participant undergoes the experimental procedure twice, once with citalopram and once with saline, in a counter-balanced order. A washout period of at least one week separates the sessions.[14]
- Infusion: On the test day, an intravenous line is established. Participants receive a one-hour infusion of either citalogram (40 mg in 250 ml saline) or a saline placebo.[12]
- Cue-Induced Craving Assessment: Following the infusion, participants undergo a cueinduced craving paradigm. This involves exposure to alcoholic beverage cues (e.g., sight
  and smell of their preferred drink) and neutral cues. Subjective craving is assessed using
  scales like the Alcohol Urge Questionnaire (AUQ).[12]
- PET Scanning:
  - Radiotracer: [18F]-fallypride, a high-affinity antagonist for D2/D3 dopamine receptors, is used.[8][14]
  - Procedure: Following the craving assessment, the radiotracer is injected, and PET scanning is conducted for approximately 2-3 hours.[12][13]
  - Image Analysis: PET data are used to calculate the D2/D3 receptor binding potential (BP\_ND) in regions of interest, such as the striatum and thalamus. This provides an



inverse measure of synaptic dopamine levels (lower BP\_ND suggests higher dopamine). [12]

 Statistical Analysis: A within-subjects analysis is performed to compare the effects of citalopram versus placebo on both cue-induced craving scores and dopamine receptor availability (BP\_ND).[8] Correlations between changes in craving and changes in BP\_ND are also examined.

# Signaling Pathways and Experimental Workflows Neurobiological Mechanisms

The interaction between citalopram and alcohol involves multiple neurotransmitter systems, primarily serotonin, dopamine, and GABA.





#### Click to download full resolution via product page

Caption: Citalopram blocks the serotonin transporter (SERT), increasing synaptic 5-HT levels.







#### Click to download full resolution via product page

Caption: Citalogram modulates the dopamine reward pathway via serotonergic projections.



Click to download full resolution via product page

Caption: Alcohol enhances GABA-A receptor function; citalopram indirectly modulates GABA release.



## **Experimental and Logical Workflows**



Click to download full resolution via product page



Caption: A typical parallel-group, randomized controlled trial (RCT) design.



Click to download full resolution via product page



Caption: A within-subjects design to assess acute drug effects on craving and neurochemistry.

### **Conclusion and Future Directions**

The impact of citalopram on alcohol consumption is not straightforward. While acute administration can reduce craving, chronic oral administration in broad populations of individuals with AUD has not proven effective and may even be detrimental.[3][8] The discrepancy suggests that the acute neurochemical effects, possibly related to transient increases in synaptic serotonin and subsequent modulation of dopamine, do not necessarily translate into long-term reductions in drinking behavior.

#### Future research should focus on:

- Patient Stratification: Identifying biomarkers (e.g., genetic markers like the DRD2 A2/A2 genotype, baseline drinking severity) that predict a positive response to citalogram or other SSRIs.[6][15]
- Preclinical Models: Utilizing animal models that better recapitulate specific endophenotypes
  of AUD to dissect the precise roles of different serotonin receptor subtypes in the observed
  effects.[10]
- Long-Term Neuroadaptations: Investigating the chronic neuroadaptations in the serotonin, dopamine, and GABA systems resulting from combined citalopram and alcohol exposure, which may explain the development of tolerance or the negative outcomes seen in some trials.[5][16]

For drug development professionals, the story of citalopram and alcohol serves as a critical case study. It highlights that targeting a single neurotransmitter system, even one with clear links to the disorder, may be insufficient due to the complex, interacting neurobiological systems underlying addiction. A more nuanced approach, potentially involving combination therapies or targeting novel pathways informed by patient stratification, will be essential for developing more effective pharmacotherapies for alcohol use disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Role of the Serotonergic System in Alcohol Dependence: From Animal Models to Clinics -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citalopram decreases desirability, liking, and consumption of alcohol in alcohol-dependent drinkers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rxisk.org [rxisk.org]
- 4. Poorer Drinking Outcomes with Citalopram Treatment for Alcohol Dependence: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Citalopram as an inhibitor of voluntary ethanol intake in the male rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of citalopram on alcohol intake in heavy drinkers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of GABAA Receptors in the Development of Alcoholism PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Citalopram on Cue-Induced Alcohol Craving and Thalamic D2/3 Dopamine Receptor Availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of the effects of the selective serotonin-reuptake inhibitors fluoxetine, paroxetine, citalopram and fluvoxamine in alcohol-preferring cAA rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. recoveryanswers.org [recoveryanswers.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effects of Citalopram on Cue-Induced Alcohol Craving and Thalamic D2/3 Dopamine Receptor Availability PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Citalopram and Thalamic Dopamine D2/3 Receptor Availability on Decision-Making and Loss Aversion in Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Further investigation of citalopram on alcohol consumption in heavy drinkers: responsiveness possibly linked to the DRD2 A2/A2 genotype PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ardurecoverycenter.com [ardurecoverycenter.com]
- To cite this document: BenchChem. [The Impact of Citalopram on Alcohol Consumption: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1262894#impact-of-citalopram-on-alcohol-consumption-patterns]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com